molecular formula C34H56N10O12 B14238331 L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-leucyl-L-prolyl-L-threonine CAS No. 415894-90-5

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-leucyl-L-prolyl-L-threonine

Cat. No.: B14238331
CAS No.: 415894-90-5
M. Wt: 796.9 g/mol
InChI Key: WRXOIZYAZDNHAO-UUWQSIRHSA-N
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Description

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-leucyl-L-prolyl-L-threonine is a peptide compound composed of a sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-leucyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the biological activity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-leucyl-L-prolyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, potentially altering its structure and activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Site-directed mutagenesis techniques.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfone derivatives, while reduction may result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-leucyl-L-prolyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-leucyl-L-prolyl-L-threonine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications and its role in scientific research further highlight its significance.

Properties

CAS No.

415894-90-5

Molecular Formula

C34H56N10O12

Molecular Weight

796.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C34H56N10O12/c1-15(2)11-22(33(54)44-10-6-7-23(44)30(51)43-27(18(5)47)34(55)56)40-29(50)21(12-19-13-37-14-38-19)39-31(52)25(16(3)45)42-32(53)26(17(4)46)41-28(49)20(35)8-9-24(36)48/h13-18,20-23,25-27,45-47H,6-12,35H2,1-5H3,(H2,36,48)(H,37,38)(H,39,52)(H,40,50)(H,41,49)(H,42,53)(H,43,51)(H,55,56)/t16-,17-,18-,20+,21+,22+,23+,25+,26+,27+/m1/s1

InChI Key

WRXOIZYAZDNHAO-UUWQSIRHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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